Dibenzo(a,e)cycloocten-5,11-imine-2,9-diol, 5,6,11,12-tetrahydro-3,8-dimethoxy-13-methyl, (5S)-
Overview
Description
Dibenzo(a,e)cycloocten-5,11-imine-2,9-diol, 5,6,11,12-tetrahydro-3,8-dimethoxy-13-methyl, (5S)-: is a complex organic compound with significant interest in various scientific fields This compound is known for its intricate structure, which includes multiple functional groups such as imine, diol, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzo(a,e)cycloocten-5,11-imine-2,9-diol, 5,6,11,12-tetrahydro-3,8-dimethoxy-13-methyl, (5S)- typically involves multi-step organic reactions. One common synthetic route starts with the formation of the dibenzo(a,e)cyclooctene core through a series of cyclization reactions. The introduction of the imine group is achieved via condensation reactions, while the diol and methoxy groups are introduced through selective hydroxylation and methylation reactions, respectively. The stereochemistry at the 5S position is controlled using chiral catalysts or chiral starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Key steps include the optimization of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Industrial methods also focus on the efficient separation and purification of the final product, often employing techniques like crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
Dibenzo(a,e)cycloocten-5,11-imine-2,9-diol, 5,6,11,12-tetrahydro-3,8-dimethoxy-13-methyl, (5S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, Dibenzo(a,e)cycloocten-5,11-imine-2,9-diol, 5,6,11,12-tetrahydro-3,8-dimethoxy-13-methyl, (5S)- is investigated for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
Medically, this compound is explored for its potential therapeutic effects. It may act on specific molecular targets in the body, offering possibilities for the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials and specialty chemicals. Its unique structure allows for the development of novel products with specific properties.
Mechanism of Action
The mechanism of action of Dibenzo(a,e)cycloocten-5,11-imine-2,9-diol, 5,6,11,12-tetrahydro-3,8-dimethoxy-13-methyl, (5S)- involves its interaction with molecular targets such as enzymes or receptors. The imine group can form covalent bonds with nucleophilic sites on proteins, altering their function. The diol and methoxy groups may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Dibenzo(a,e)cycloocten-5,11-imine-2,9-diol, 5,6,11,12-tetrahydro-3,8-dimethoxy-13-methyl, (5R)-: The enantiomer of the compound with different stereochemistry at the 5 position.
Dibenzo(a,e)cycloocten-5,11-imine-2,9-diol, 5,6,11,12-tetrahydro-3,8-dimethoxy-13-methyl, (5S)-: Compounds with variations in the functional groups, such as different alkyl or aryl substituents.
Uniqueness
The uniqueness of Dibenzo(a,e)cycloocten-5,11-imine-2,9-diol, 5,6,11,12-tetrahydro-3,8-dimethoxy-13-methyl, (5S)- lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(9S)-5,12-dimethoxy-17-methyl-17-azatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaene-4,13-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-20-14-4-10-6-16(21)19(24-3)9-13(10)15(20)5-11-7-18(23-2)17(22)8-12(11)14/h6-9,14-15,21-22H,4-5H2,1-3H3/t14?,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYWCHLTLCGOMW-LOACHALJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC3=CC(=C(C=C3C1CC4=CC(=C(C=C24)O)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2CC3=CC(=C(C=C3C1CC4=CC(=C(C=C24)OC)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40218288 | |
Record name | Dibenzo(a,e)cycloocten-5,11-imine-2,9-diol, 5,6,11,12-tetrahydro-3,8-dimethoxy-13-methyl, (5S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40218288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6808-63-5 | |
Record name | Rotundine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006808635 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzo(a,e)cycloocten-5,11-imine-2,9-diol, 5,6,11,12-tetrahydro-3,8-dimethoxy-13-methyl, (5S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40218288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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